1-(3-Chloro-6-methylpyrazin-2-yl)ethanone
Description
Contextualization of Pyrazine (B50134) Derivatives in Heterocyclic Chemistry Research
Heterocyclic compounds are a cornerstone of organic chemistry, with pyrazine and its derivatives representing a particularly significant class. bldpharm.com Pyrazines are six-membered heterocyclic molecules with two nitrogen atoms in a para arrangement. bldpharm.com This structural motif is found in numerous natural products, including certain vitamins like riboflavin (B1680620) and folic acid, as well as alkaloids isolated from marine microorganisms. synblock.com
The pyrazine framework is a key component in many compounds with a wide array of commercial and pharmacological applications. bldpharm.com Research has demonstrated that pyrazine derivatives can exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. bldpharm.combldpharm.com This has made them attractive targets in medicinal chemistry and drug discovery programs. synblock.comheteroletters.org Beyond pharmaceuticals, functionalized pyrazines are of high interest in materials science, finding use in the development of light-responsive materials, polymers for optical devices, and components for photovoltaic cells. synblock.comchemicalbook.com
Structural Significance of the Pyrazine Core and its Functionalization
The pyrazine ring is an aromatic system, but the presence of two electron-withdrawing nitrogen atoms makes it electron-deficient compared to benzene. This inherent electronic nature significantly influences its chemical reactivity. sigmaaldrich.com Due to the symmetry of the parent molecule, pyrazine itself has a zero dipole moment. bldpharm.com However, the introduction of substituents breaks this symmetry and modulates the electronic properties of the ring, which is a key strategy in the design of functional molecules. bldpharm.com
Functionalization of the pyrazine core is a central theme in its chemistry. The type and position of substituents can fine-tune the molecule's properties for specific applications. For example, strategic functionalization can enhance the ability of a pyrazine-containing ligand to transfer energy in metal-organic frameworks (MOFs). nist.gov In the case of 1-(3-Chloro-6-methylpyrazin-2-yl)ethanone, the substituents play distinct roles:
Chloro Group: As a halogen, it serves as a reactive site, particularly for nucleophilic substitution reactions, allowing for the introduction of other functional groups. bldpharm.com
Methyl Group: This electron-donating group can influence the reactivity of the ring and provides steric bulk.
Ethanone (B97240) (Acetyl) Group: The ketone functionality is highly versatile. It can undergo a wide range of chemical transformations, such as reduction to an alcohol, oxidation, or condensation reactions, making it an invaluable synthetic handle for building more complex molecular architectures.
The combination of these groups on the electron-deficient pyrazine ring creates a molecule with multiple reactive sites, positioning it as a potentially useful intermediate in synthetic chemistry.
Overview of Research Trajectories for Substituted Pyrazine-Ethanone Systems
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for related substituted pyrazine-ethanone systems are well-established. These compounds are primarily valued as intermediates in organic synthesis. The acetylpyrazine (B1664038) moiety, such as in 2-Acetyl-6-methylpyrazine, is a known structure in chemical research.
The primary research interest in such systems often revolves around the chemical versatility of the ethanone group. This group can serve as a precursor for a variety of other functionalities. For instance, the ketone can be reduced to form the corresponding alcohol, (S)-1-(6-Chloro-3-methylpyrazin-2-yl)ethan-1-ol, which is a recognized chemical entity. heteroletters.org Such chiral alcohols are valuable building blocks in asymmetric synthesis.
Furthermore, the ketone's α-carbon can be functionalized, and the carbonyl group itself can participate in condensation reactions to form larger, more complex heterocyclic systems. Research on related heterocyclic ketones demonstrates their use in constructing novel compounds with potential applications in medicinal chemistry and materials science. The presence of a chloro substituent on the pyrazine ring further expands its synthetic potential, enabling cross-coupling reactions to introduce aryl, alkyl, or other groups, a common strategy for diversifying chemical structures in drug discovery programs. bldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-6-methylpyrazin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-9-7(8)6(10-4)5(2)11/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKQGTLZPJNHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 3 Chloro 6 Methylpyrazin 2 Yl Ethanone
Reactivity of the Chloro Substituent on the Pyrazine (B50134) Ring
The chloro substituent at the 3-position of the pyrazine ring in 1-(3-chloro-6-methylpyrazin-2-yl)ethanone is susceptible to nucleophilic aromatic substitution. This reactivity is a common feature of chloropyrazines, where the electron-withdrawing nature of the pyrazine nitrogens facilitates the displacement of the chloro group by various nucleophiles. arkat-usa.orgzenodo.org
Studies on related chloropyrazine systems have demonstrated that the chloro group can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) with nucleophiles shows that the 2-chloro position, flanked by two nitrogen atoms, is particularly active. zenodo.org In a similar vein, the chlorine atom in 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione has been successfully substituted by sodium azide, amines, and thiophenol. arkat-usa.org While specific studies on this compound are not extensively documented in readily available literature, the general reactivity pattern of chloropyrazines suggests that it would undergo similar transformations.
For example, the reaction with primary and secondary amines would be expected to yield the corresponding 3-amino-6-methylpyrazin-2-yl)ethanone derivatives. The reaction conditions would likely involve heating the chloropyrazine with the desired amine in a suitable solvent, possibly with the addition of a base to neutralize the HCl generated.
| Nucleophile | Expected Product |
| Primary Amine (R-NH2) | 1-(3-(Alkylamino)-6-methylpyrazin-2-yl)ethanone |
| Secondary Amine (R2NH) | 1-(3-(Dialkylamino)-6-methylpyrazin-2-yl)ethanone |
| Alkoxide (RO-) | 1-(3-Alkoxy-6-methylpyrazin-2-yl)ethanone |
| Thiolate (RS-) | 1-(3-(Alkylthio)-6-methylpyrazin-2-yl)ethanone |
Transformations Involving the Methyl Group at Position 6 of the Pyrazine Ring
The methyl group at the 6-position of the pyrazine ring offers another site for chemical modification. While specific transformations of the methyl group in this compound are not widely reported, general reactions of methyl-substituted aza-aromatic compounds can be considered.
One common transformation is oxidation. For instance, methyl groups on pyrazine rings can be oxidized to carboxylic acids. This would convert the methyl group into a carboxylic acid, yielding 3-chloro-2-acetylpyrazine-6-carboxylic acid. Such a transformation would typically employ strong oxidizing agents.
Another potential reaction is halogenation, particularly at the benzylic position of the methyl group, to form a halomethyl derivative. This would create a new reactive site for further nucleophilic substitution reactions.
Chemical Derivatizations of the Ethanone (B97240) Side Chain
The ethanone side chain at the 2-position of the pyrazine ring provides a rich platform for a variety of chemical derivatizations. The carbonyl group and the adjacent methyl group are both reactive centers.
The carbonyl group can undergo typical reactions such as reduction to an alcohol, (S)-1-(6-chloro-3-methylpyrazin-2-yl)ethan-1-ol, or conversion to an imine through condensation with primary amines. bldpharm.com The adjacent methyl group, being an α-methyl ketone, can be deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions, such as aldol (B89426) condensations or alkylations.
Furthermore, the ethanone moiety can react with reagents like hydrazines to form hydrazones, which can be important intermediates for the synthesis of other heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) could yield the corresponding hydrazone, which can then be used in cyclization reactions.
Annulation and Cyclization Reactions Utilizing this compound as a Precursor
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrazines, which are of interest in medicinal chemistry. nih.govosi.lvtsijournals.comnih.govresearchgate.net
The synthesis of imidazo[1,2-a]pyrazines can be achieved through the reaction of a 2-aminopyrazine (B29847) with an α-haloketone. In this context, the chloro group of this compound would first be displaced by an amino group, for example, by reaction with ammonia (B1221849) or a primary amine. The resulting 2-amino-3-acetyl-6-methylpyrazine can then undergo intramolecular cyclization, or react with another α-haloketone to form the imidazo[1,2-a]pyrazine (B1224502) ring system. tsijournals.comnih.govresearchgate.net
The synthesis of pyrazolo[1,5-a]pyrazines often involves the condensation of a pyrazole (B372694) derivative with a β-dicarbonyl compound or its equivalent. Alternatively, 4-chloropyrazolo[1,5-a]pyrazines have been shown to react with tert-butyl cyanoacetate (B8463686) to form pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can be further cyclized. enamine.net Following a similar strategy, this compound could potentially be converted to a pyrazolo[1,5-a]pyrazine (B3255129) derivative. This would likely involve an initial nucleophilic substitution of the chloro group with a hydrazine derivative, followed by cyclization involving the ethanone side chain.
A plausible reaction scheme for the synthesis of a pyrazolo[1,5-a]pyrazine derivative is outlined below:
| Reactant | Reagent | Product |
| This compound | Hydrazine Hydrate | 6-Methyl-3-hydrazinylpyrazin-2-yl)ethanone |
| 6-Methyl-3-hydrazinylpyrazin-2-yl)ethanone | Intramolecular Cyclization | 4-Methyl-7H-pyrazolo[1,5-a]pyrazin-8-one |
These examples highlight the synthetic utility of this compound as a versatile starting material for the construction of more complex, fused heterocyclic scaffolds.
Spectroscopic Characterization and Structural Elucidation of 1 3 Chloro 6 Methylpyrazin 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 1-(3-chloro-6-methylpyrazin-2-yl)ethanone is expected to exhibit distinct signals corresponding to the methyl protons of the ethanone (B97240) group, the methyl protons on the pyrazine (B50134) ring, and the lone aromatic proton on the pyrazine ring. Based on the analysis of similar pyrazine and pyridine (B92270) derivatives, the chemical shifts (δ) can be predicted.
The acetyl methyl protons (CH₃-C=O) would likely appear as a singlet in the range of δ 2.5-2.7 ppm. The methyl group attached to the pyrazine ring (CH₃-Pyrazine) is also expected to be a singlet, typically resonating slightly downfield compared to a simple alkyl group due to the influence of the aromatic ring. The single proton on the pyrazine ring is anticipated to appear as a singlet in the aromatic region, likely between δ 8.0 and 9.0 ppm, with its exact position influenced by the electron-withdrawing effects of the adjacent chloro and acetyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | 2.5 - 2.7 | Singlet (s) |
| Ring CH₃ | 2.6 - 2.8 | Singlet (s) |
Note: This is a predicted spectrum based on analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the pyrazine ring, and the two methyl carbons.
The carbonyl carbon (C=O) of the acetyl group is the most deshielded and is expected to have a chemical shift in the range of δ 195-205 ppm. The carbons of the pyrazine ring will appear in the aromatic region (δ 130-160 ppm). The carbon bearing the chlorine atom (C-Cl) and the carbons adjacent to the nitrogen atoms will be significantly influenced, leading to a range of chemical shifts. The carbon attached to the acetyl group will also be downfield. The methyl carbon of the acetyl group is expected around δ 25-30 ppm, while the ring methyl carbon will be in a similar region, typically δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 195 - 205 |
| Pyrazine C-Cl | 145 - 155 |
| Pyrazine C-N | 140 - 160 |
| Pyrazine C-H | 130 - 140 |
| Acetyl CH₃ | 25 - 30 |
Note: This is a predicted spectrum based on analogous structures. Actual experimental values may vary.
Vibrational Spectroscopy for Molecular Structure and Bonding Investigations
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule.
The FTIR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong absorption band is expected for the C=O stretch of the ketone, typically found in the region of 1680-1715 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1680 - 1715 | Strong |
| C=N, C=C Stretch (Ring) | 1400 - 1600 | Medium-Strong |
Note: Expected values are based on typical ranges for these functional groups.
Raman spectroscopy provides complementary information to FTIR. For pyrazine and its derivatives, the ring breathing modes are particularly characteristic in Raman spectra. The parent pyrazine molecule shows a ring breathing mode around 1015 cm⁻¹. In substituted pyrazines, this mode can shift. For instance, in 2-chloropyrazine, it is observed at 1049 cm⁻¹. rsc.org The pyrazine ring stretching modes are also active in Raman and are typically observed in the 1100-1600 cm⁻¹ region. rsc.org Due to the molecule's lower symmetry, many vibrations are expected to be active in both Raman and FTIR. The C-Cl stretch would also be observable in the Raman spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₇H₇ClN₂O. Its exact molecular weight can be calculated, and the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a second peak (M+2) that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways for such a molecule would include the loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃), leading to prominent fragment ions. Cleavage of the C-Cl bond is also a possible fragmentation route. For the related compound 2-acetyl-6-methylpyrazine, the mass spectrum shows a base peak corresponding to the loss of a methyl group. nist.gov
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 170/172 (³⁵Cl/³⁷Cl) |
| [M-CH₃]⁺ | Loss of a methyl radical | 155/157 |
| [M-COCH₃]⁺ | Loss of an acetyl radical | 127/129 |
Note: The m/z values are for the most abundant isotopes, with the chlorine isotope pattern noted.
Spectroscopic and Crystallographic Analysis of this compound
Following a comprehensive search of available scientific literature, specific experimental data for the electronic absorption and emission spectroscopy (UV-Vis and photoluminescence) and X-ray crystallography of the compound this compound could not be located.
Consequently, the requested sections on its detailed spectroscopic and crystallographic characterization cannot be provided at this time. The research findings necessary to populate the data tables and detailed descriptions for the following sections are not present in the reviewed sources:
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
General information on related pyrazine derivatives is available but falls outside the strict scope of this article, which is focused solely on this compound. Further empirical studies are required to determine the specific properties outlined for this compound.
Computational Chemistry and Theoretical Investigations of 1 3 Chloro 6 Methylpyrazin 2 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous molecular properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has become a mainstay in chemistry for predicting molecular geometries and other properties with high accuracy. nanobioletters.com The process begins with geometry optimization, where DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to find the lowest energy arrangement of atoms in the molecule. researchgate.net This optimized structure represents the most stable conformation of the molecule in a vacuum or a simulated solvent environment. researchgate.net
Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.netniscpr.res.in For 1-(3-chloro-6-methylpyrazin-2-yl)ethanone, key vibrational modes would include the C=O stretch of the ethanone (B97240) group, C-Cl stretching, and various vibrations associated with the pyrazine (B50134) ring. A good correlation between calculated and experimental spectra serves to validate the computational model. niscpr.res.in
Table 1: Representative Optimized Geometric Parameters for a Pyrazine Derivative (Calculated via DFT) This table presents hypothetical but representative data for a molecule like this compound, based on typical DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | N1-C2 | 1.34 Å |
| Bond Angle | O=C-C(ring) | 121.5° |
| Bond Angle | Cl-C(ring)-N1 | 115.0° |
| Dihedral Angle | C(methyl)-C(ring)-C(carbonyl)-O | 15.0° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental theoretical principles without the use of experimental data. imist.ma Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to study electronic structures and molecular properties. semanticscholar.org These techniques are particularly valuable for predicting spectroscopic parameters. For instance, they can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound, which can then be compared with experimental NMR data for structural elucidation. nanobioletters.comnih.gov
Conformational analysis is another critical application. Molecules with rotatable bonds, such as the acetyl group in this compound, can exist in multiple spatial orientations known as conformers. Ab initio methods can be used to calculate the potential energy surface of the molecule as a function of bond rotation, identifying the most stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations use classical mechanics to model the motions of atoms and molecules, allowing researchers to observe molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. researchgate.net
For this compound, an MD simulation would typically start with the optimized geometry obtained from DFT. The molecule would be placed in a simulated box of solvent (e.g., water), and the forces on each atom would be calculated. By integrating Newton's equations of motion over time, a trajectory is generated that describes how the positions and velocities of the atoms evolve. acs.org
This trajectory allows for the analysis of the molecule's conformational landscape. By monitoring properties like the root-mean-square deviation (RMSD) of the atomic positions, one can assess the stability of the molecule's structure. acs.org Furthermore, analyzing the trajectory reveals the different conformations the molecule adopts over time and the frequency of transitions between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target. researchgate.netrsc.org
In Silico Approaches for Investigating Molecular Interactions and Structure-Activity Relationships
Computational methods are indispensable in drug discovery for predicting how a molecule might interact with biological targets and for identifying the structural features responsible for its activity.
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. mdpi.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.gov
In a docking study involving a pyrazine scaffold like this compound, the compound would be computationally placed into the binding site of a relevant protein target. An algorithm then samples numerous possible orientations and conformations of the ligand, scoring each one based on a function that estimates the binding free energy. The resulting scores, typically in kcal/mol, provide a rank-ordering of the most likely binding poses. mdpi.comnih.gov
The best-scoring poses reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine atom), between the ligand and the amino acid residues of the protein. acs.orgnih.gov These studies can rationalize the activity of known compounds and guide the design of new derivatives with improved binding affinity.
Table 2: Representative Output from a Ligand-Target Docking Study of a Pyrazine Derivative This table presents hypothetical but representative data from a molecular docking simulation.
| Parameter | Value/Description |
|---|---|
| Target Protein | Example Kinase (e.g., BTK) |
| Binding Score (Affinity) | -7.5 kcal/mol |
| Key Hydrogen Bonds | Carbonyl oxygen with backbone NH of Valine-82 |
| Key Hydrophobic Interactions | Pyrazine ring with side chains of Leucine-75, Alanine-99 |
| Key Halogen Bond | Chlorine atom with backbone carbonyl of Glycine-81 |
| RMSD from reference ligand | 1.5 Å |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. imist.ma The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. ijournalse.org
To build a QSAR model for a class of compounds including pyrazine derivatives, a set of molecules with known activities is required. For each molecule, a variety of "molecular descriptors" are calculated. These descriptors quantify different aspects of the molecule's structure, such as its size (steric properties), electronic properties (e.g., dipole moment, atomic charges), and hydrophobicity (e.g., LogP). semanticscholar.org
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then used to create a mathematical equation that relates the descriptors to the biological activity. semanticscholar.orgscienceopen.com The predictive power of the model is assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). scienceopen.comjapsonline.com A robust QSAR model can be used to predict the activity of new, untested molecules and to provide design principles by revealing which molecular properties are most important for enhancing activity. semanticscholar.orgjapsonline.com
Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrazine Derivatives
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Electronic | HOMO/LUMO Energy | Energy of the highest occupied/lowest unoccupied molecular orbital. |
| Steric/Topological | Molecular Weight | The mass of the molecule. |
| Steric/Topological | Molar Refractivity | Relates to the volume of the molecule and its polarizability. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
Analysis of Intermolecular Forces and Hydrogen Bonding Networks
Comprehensive computational and theoretical studies detailing the specific intermolecular forces and hydrogen bonding networks of this compound are not extensively available in the public domain. However, based on the structural characteristics of the molecule, a theoretical analysis of the potential intermolecular interactions can be proposed. The presence of a pyrazine ring, a chloro substituent, a methyl group, and a carbonyl group from the ethanone moiety suggests a complex interplay of various non-covalent interactions that are likely to govern its crystal packing and bulk properties.
The pyrazine ring itself, with its two nitrogen atoms, can act as a hydrogen bond acceptor. nih.govnih.govnih.gov The nitrogen atoms possess lone pairs of electrons that can interact with hydrogen bond donors. Furthermore, the aromatic nature of the pyrazine ring allows for the formation of π-π stacking interactions, which are common in nitrogen-containing heterocyclic compounds and contribute significantly to the stability of their crystal lattices. nih.gov
The chloro substituent introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen atom and a nucleophile. In the solid state, the chlorine atom could interact with the nitrogen atoms of the pyrazine ring or the oxygen atom of the carbonyl group of neighboring molecules. nih.govnih.gov
Moreover, the combination of the electron-withdrawing chloro group and the carbonyl group can influence the electron distribution across the pyrazine ring, potentially modulating the strength and nature of the intermolecular interactions. Computational studies on related chloropyrazine and chloropyridazine systems have highlighted the importance of a variety of weak interactions, including C-H···N, C-H···Cl, and π-π stacking, in their supramolecular assembly. nih.govresearchgate.net
A detailed understanding of the intermolecular forces and hydrogen bonding networks of this compound would necessitate dedicated crystallographic studies and high-level quantum chemical calculations. Such investigations would provide precise geometric parameters of any hydrogen bonds and other non-covalent interactions, as well as their corresponding interaction energies. Hirshfeld surface analysis, a powerful tool in crystal engineering, could further elucidate the nature and relative contributions of different intermolecular contacts.
Advanced Applications and Emerging Research Horizons for Pyrazine Ethanone Scaffolds
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms within the pyrazine (B50134) ring of 1-(3-Chloro-6-methylpyrazin-2-yl)ethanone serve as excellent coordination sites for metal ions, making it a valuable ligand in the construction of metal complexes and Metal-Organic Frameworks (MOFs).
The synthesis of metal complexes involving pyrazine-based ligands is a well-established area of research. These complexes are typically prepared by reacting a pyrazine derivative with a metal salt in a suitable solvent. mdpi.comiosrjournals.org The reaction conditions, such as temperature and solvent, can influence the final structure and properties of the complex. iosrjournals.org For instance, the synthesis of Schiff-base metal complexes often involves the condensation reaction between an aldehyde and an amine with various transition metals. mdpi.com
The ethanone (B97240) group on the pyrazine ring can be further modified, for example, through condensation reactions to form Schiff bases, which can then act as multidentate ligands. mdpi.com This versatility allows for the design of a wide range of metal complexes with varying coordination geometries and electronic properties. The synthesis of new coordination compounds with pyrazine derivatives is driven by the potential for applications in catalysis and as controlled-release agents. acs.orgresearchgate.net
| Ligand Type | Metal Ion(s) | Synthesis Method | Potential Application |
| Pyrazine-based Pincer Ligand | Fe(II) | Reaction with FeBr2 followed by treatment with NaBH4 | Catalysis (CO2 hydrogenation) acs.org |
| Pyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Reaction with metal chlorides | Pharmaceutical industry nih.gov |
| Schiff Base from 3-chloro-6-methoxy-benzothiophene-2-carbohydrazide and salicylaldehyde | Cu(II), Co(II), Ni(II), Zn(II), Hg(II), Mn(II), Fe(III) | Refluxing ligand with metal chlorides and sodium acetate | Antimicrobial agents nih.gov |
| 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine Schiff base | Cu(II) | Refluxing ligand with metal sulphate | Catalysis (Claisen–Schmidt condensation) mdpi.com |
Pyrazine derivatives can act as monodentate, bidentate, or bridging ligands, leading to a variety of coordination architectures. rsc.orgmdpi.com In the case of this compound, the pyrazine nitrogen atoms are the primary coordination sites. The nature of the metal-ligand interaction, including the degree of covalency and electronic coupling, is crucial in determining the physical properties of the resulting complex. nih.gov
Spectroscopic techniques such as FT-IR and UV-Vis, along with X-ray crystallography, are instrumental in elucidating the coordination modes. nih.govrsc.orgrsc.org For example, a shift in the vibrational frequencies of the pyrazine ring in the IR spectrum upon complexation provides evidence of coordination. nih.gov In some pyrazine-bridged complexes, even fully symmetric vibrational modes of the pyrazine ligand can become infrared active, indicating a degree of electronic coupling between metal centers. nih.gov The coordination can lead to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional coordination polymers. mdpi.com
Contributions to Materials Science and Optoelectronic Devices
The electron-deficient nature of the pyrazine ring makes pyrazine-ethanone scaffolds attractive building blocks for the development of advanced materials with interesting optoelectronic properties.
Pyrazine-functionalized π-conjugated materials have garnered significant attention for their potential use in optoelectronic devices such as solar cells and light-emitting diodes. rsc.orgrsc.org The introduction of a pyrazine unit into a π-conjugated system can enhance electron transport properties. rsc.org The electron-withdrawing character of the pyrazine ring can facilitate intramolecular charge transfer (ICT), a key process in many optoelectronic applications. rsc.org
The synthesis of these materials often involves cross-coupling reactions, where the halogenated pyrazine substituent, such as the chloro group in this compound, serves as a reactive handle. rsc.org This allows for the construction of larger conjugated structures. rsc.org Pyrazine-based polymers have been explored as hole transport materials in perovskite solar cells, demonstrating their potential for high-performance devices. researchgate.net
| Material Type | Key Feature | Potential Application |
| Pyrazine-based metal-free organic sensitizers | Intramolecular Charge Transfer (ICT) | Dye-sensitized solar cells rsc.org |
| Pyrazine-based polymers | Hole transport material | Perovskite solar cells researchgate.net |
| Ladder-type pyrazine polymers | - | Optical devices lifechemicals.com |
| Low-bandgap π-conjugated pyrazine polymers | - | Photovoltaic devices lifechemicals.com |
The favorable charge transfer properties of pyrazine-based materials also make them promising candidates for electroluminescent materials and organic semiconductors. rsc.org The pyrazine core itself can induce luminescent properties. rsc.org By tuning the molecular structure, for example, by introducing different substituents on the pyrazine ring, the electronic and optical properties can be modulated to achieve desired performance characteristics. mdpi.com
Research has shown that pyrazine derivatives can act as strong electron acceptors in donor-acceptor (D-A) type molecules, which are commonly used in organic electronics. mdpi.com The development of new pyrazine-based materials is a continuous effort to create low-cost and efficient components for modern optoelectronic devices. rsc.org
Role as a Privileged Scaffold in Medicinal Chemistry Design and Discovery
The pyrazine ring is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. lifechemicals.comnih.gov Many approved drugs contain the pyrazine moiety, highlighting its importance in drug design. lifechemicals.compharmablock.com
The pyrazine core in compounds like this compound can serve as a versatile starting point for the synthesis of new therapeutic agents. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. pharmablock.com Pyrazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The substitution pattern on the pyrazine ring plays a crucial role in determining the biological activity. researchgate.net For instance, the introduction of different functional groups can modulate the compound's potency and selectivity. mdpi.com The development of novel synthetic methods for functionalized pyrazines continues to be an active area of research, aiming to expand the chemical space for drug discovery. researchgate.net
| Drug/Compound Class | Biological Activity | Target/Mechanism of Action |
| Pyrazinamide | Antimycobacterial | Used in tuberculosis treatment lifechemicals.com |
| Sulfametopyrazine | Antibacterial | Treatment of respiratory and urinary tract infections lifechemicals.com |
| Imidazo[1,2-a]pyrazine-based compounds | Anticancer | Aurora kinase inhibitors researchgate.net |
| Gold(III) complexes with pyrazine-containing ligands | Anticancer, Antimicrobial | Induce ROS formation and apoptosis mdpi.com |
| Pyrazine carbohydrazide (B1668358) derivatives | Antitubercular | - researchgate.net |
Integration of the Pyrazine-Ethanone Framework into Novel Heterocyclic Systems
The chemical structure of this compound is primed for elaboration into more complex, fused heterocyclic systems. The presence of the acetyl group and the reactive chlorine atom on the pyrazine ring offers multiple avenues for cyclization and condensation reactions. These reactions are instrumental in building polycyclic scaffolds, which are common in pharmacologically active molecules and natural products. acs.org
Researchers have developed numerous strategies for constructing complex heterocycles from simpler building blocks, which are applicable to pyrazine-ethanone precursors. nih.govmdpi.com For instance, the acetyl group's α-protons can be deprotonated to form an enolate, which can then act as a nucleophile in reactions designed to build new rings. A common strategy involves the condensation of a pyrazole (B372694) precursor with a β-dicarbonyl equivalent to form a fused pyrimidine (B1678525) ring, yielding pyrazolo[1,5-a]pyrimidines. nih.gov This class of compounds is noted for its potent activity as protein kinase inhibitors. nih.gov
Another powerful technique is the use of multi-component reactions, which allow for the construction of complex molecules in a single step. nih.gov A three-component cycloaddition of azomethine ylides, for example, is a robust method for synthesizing pyrrolidine-fused scaffolds. acs.org The acetyl group on the pyrazine-ethanone could be modified to participate as a dipolarophile in such cycloaddition reactions, leading to novel sp³-rich polycyclic systems that are highly desirable in drug discovery. acs.org
Furthermore, the chloro-substituent on the pyrazine ring is an excellent handle for introducing further complexity. It can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. researchgate.netresearchgate.net This allows for the attachment of diverse aryl, heteroaryl, or alkyl groups, which can then be designed to undergo intramolecular cyclization, forming a wide array of fused heterocyclic systems.
Table 1: Synthetic Strategies for Fused Heterocycle Construction
| Reaction Type | Key Precursors | Resulting Scaffold Example | Potential Application | Reference |
|---|---|---|---|---|
| Condensation/Cyclization | Hydrazine (B178648) derivatives, β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidine | Protein Kinase Inhibitors | nih.gov |
| Domino Ring Closure | 2-Aminocarboxamides, 2-formylbenzoic acid | Isoindolo[2,1-a]quinazolinone | Bioactive Scaffolds | nih.gov |
| Three-Component Cycloaddition | Amino acids, aldehydes, dipolarophiles | Pyrrolidine-fused scaffolds | Drug-like DNA-Encoded Libraries | acs.org |
Structure-Based Chemical Design Utilizing Pyrazine Scaffolds for Target-Oriented Synthesis
The pyrazine scaffold is a cornerstone in modern, target-oriented drug design. nih.gov Its ability to form critical hydrogen bonds and engage in pi-pi stacking interactions with biological macromolecules makes it an ideal component for inhibitors of enzymes like protein kinases. researchgate.netnih.gov Structure-based design, which leverages computational modeling and detailed knowledge of a biological target's three-dimensional structure, allows for the rational optimization of pyrazine-containing molecules to achieve high potency and selectivity. nih.govnih.gov
A notable example is the development of pyrazine-based inhibitors for Tropomyosin receptor kinase A (TrkA), a key driver in tumor growth and pain. nih.gov Through a computational screen, a pyrazine-based pharmacophore was identified as a novel Trk active hit. nih.gov Subsequent synthesis and optimization of a library of pyrazine analogs led to potent TrkA inhibitors. nih.gov Computational modeling of these inhibitors bound to the TrkA active site revealed key interactions, such as pi-pi stacking with a phenylalanine residue, which guided further structural modifications to enhance activity. nih.gov
Similarly, pyrazine cores have been incorporated into analogs of multi-kinase inhibitors like sorafenib (B1663141). Researchers designed and synthesized novel pyrazine-urea derivatives, leading to compounds with cytostatic activities that surpassed sorafenib in several cancer cell lines. researchgate.net Another successful application of structure-based design involved replacing the quinoline (B57606) core of the drug foretinib (B612053) with a triazolopyrazine scaffold to create dual inhibitors of the c-Met and VEGFR-2 kinases. nih.gov This bioisosteric replacement led to a novel class of compounds with excellent anti-proliferative activities against multiple cancer cell lines. nih.gov The most promising compound from this series demonstrated potent inhibition of both kinases and induced apoptosis in cancer cells. nih.gov
These examples underscore a powerful paradigm in modern drug discovery: using a privileged scaffold like pyrazine as a foundation and employing computational tools to guide the precise placement of functional groups to maximize interactions with a specific biological target. The this compound molecule, with its multiple points for synthetic modification, is an ideal starting platform for such target-oriented synthesis campaigns.
Table 2: Examples of Target-Oriented Pyrazine Derivatives
| Compound Class | Biological Target | Design Strategy | Resulting Activity | Reference |
|---|---|---|---|---|
| Pyrazine-based inhibitors | TrkA (Tropomyosin receptor kinase A) | Computational screen and SAR library construction. | Potent TrkA inhibition (IC₅₀ in the low micromolar range for the initial hit). | nih.gov |
| Pyrazine sorafenib analogs | Multiple kinases (cancer) | Replacement of sorafenib's core with a pyrazine-urea scaffold. | Compounds with stronger cytostatic effects than sorafenib in HepG2, HeLa, and A549 cell lines. | researchgate.net |
| researchgate.netnih.govtriazolo[4,3-a] pyrazine derivatives | c-Met / VEGFR-2 | Bioisosteric replacement of a quinoline ring with a triazolopyrazine scaffold. | Potent dual kinase inhibition (c-Met IC₅₀ = 26.00 nM, VEGFR-2 IC₅₀ = 2.6 µM for compound 17l). | nih.gov |
Development of Pyrazine-Containing Hybrid Molecules for Chemical Biology Probes
Beyond therapeutic applications, pyrazine-ethanone scaffolds are valuable for constructing chemical biology probes—specialized molecules designed to study biological processes. These probes, which include fluorescent sensors and bioimaging agents, require a molecular framework that can be precisely functionalized with reporter groups (like fluorophores) and recognition elements. nih.gov
Hybridization, the strategy of combining two or more distinct chemical scaffolds, has led to molecules with enhanced or novel biological activities. nih.gov Pyrazine-containing hybrids have been synthesized by linking the pyrazine core to natural products or other heterocyclic systems like thiadiazole. nih.govnih.gov These hybrid molecules often exhibit improved pharmacological profiles compared to their parent compounds. nih.gov
In the context of chemical probes, the pyrazine moiety can serve several roles. It can be part of the core structure of a novel fluorophore or act as a key recognition element that binds to a specific analyte or biomolecule. For instance, the "Seoul-Fluor" scaffold, a dihydropyrrolo[3,4-b]indolizin-3-one system, was developed through combinatorial chemistry and functions as a ratiometric pH sensor and a bioprobe for lipid droplets. nih.gov The synthesis of such complex fluorescent scaffolds often involves multi-step reactions where a pyrazine-containing building block could be incorporated. nih.gov
Another advanced strategy involves using tetrazine-functionalized dyes as fluorogenic probes. semanticscholar.org In these probes, the tetrazine ring quenches the fluorescence of a nearby fluorophore. semanticscholar.org Upon a specific chemical reaction, such as an inverse electron demand Diels-Alder (iEDDA) reaction with a target molecule, the tetrazine is consumed, and fluorescence is restored. semanticscholar.org This "turn-on" mechanism is ideal for wash-free molecular imaging. The pyrazine core of this compound could be synthetically elaborated and coupled to a fluorophore-tetrazine pair, creating a sophisticated probe for detecting specific biological events. The synthesis of such probes often relies on metal-catalyzed cross-coupling reactions to link the different components, a reaction for which the chloro-substituted pyrazine is well-suited. semanticscholar.org
Table 3: Design Strategies for Heterocycle-Based Fluorescent Probes
| Probe Design Strategy | Mechanism | Role of Heterocycle | Example Scaffold/Concept | Reference |
|---|---|---|---|---|
| Fluorogenic Probes | Quenching of a fluorophore by a reactive group (e.g., tetrazine) that is removed upon reaction with a target. | Can be part of the quencher, the fluorophore, or the linker connecting them. | Tetrazine-modified fluorophores for iEDDA-based imaging. | semanticscholar.org |
| Ratiometric Sensing | The probe exhibits changes in its fluorescence emission or excitation spectrum upon binding an analyte (e.g., H⁺). | Forms the core of the fluorescent scaffold, with its electronic properties being sensitive to the environment. | Seoul-Fluor for pH sensing. | nih.gov |
| Hybrid Molecule Probes | A bioactive scaffold (e.g., pyrazine) is conjugated to a known fluorophore (e.g., BODIPY, coumarin). | The pyrazine moiety could confer cell permeability or target-binding affinity. | Fluorescence-labeled TAK779 analogs. | nih.gov |
Q & A
Q. How can reaction conditions be optimized for the synthesis of 1-(3-Chloro-6-methylpyrazin-2-yl)ethanone to achieve high yield and purity?
Methodological Answer: Optimization involves systematic variation of temperature, solvent polarity, and catalyst loading. For pyrazine derivatives, polar aprotic solvents (e.g., DMF) at 80–100°C often enhance nucleophilic substitution efficiency. Catalysts like pyridine or DMAP can stabilize intermediates. Purity is improved via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol. Reaction progress should be monitored by TLC or HPLC .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-III for visualization. Hydrogen-bonding patterns (e.g., C=O···H interactions) should be analyzed using graph-set notation .
- Spectroscopy : Combine / NMR (in CDCl) to confirm substituent positions. Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., [M+H]) .
Q. How do substituents (chloro, methyl, ethanone) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The chloro group at position 3 acts as a leaving group, while the methyl group at position 6 sterically hinders para-substitution. The ethanone moiety directs electrophiles to the α-carbon. Reactivity can be quantified via Hammett plots using substituted pyrazine analogs .
Advanced Research Questions
Q. How can conflicting literature data on reaction kinetics for halogenated pyrazine derivatives be resolved?
Methodological Answer: Discrepancies often arise from unstated reaction conditions (e.g., trace moisture or oxygen). Reproduce experiments under inert atmospheres (argon/glovebox) and use kinetic profiling (UV-Vis or in situ IR). Compare activation energies (Arrhenius plots) across studies to identify outliers .
Q. What strategies validate the proposed reaction mechanism for acetyl-group transfer in this compound?
Methodological Answer:
Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?
Methodological Answer: The compound’s electron-deficient pyrazine ring may inhibit enzymes like kinases. Use:
Q. What crystallographic challenges arise from disorder in the methyl/chloro substituents, and how are they addressed?
Methodological Answer: Disorder is common in flexible substituents. Mitigate via:
Q. How do steric and electronic effects of this compound compare to its non-chlorinated analogs in catalytic applications?
Methodological Answer:
- Steric effects : Measure Tolman cone angles for metal-ligand complexes.
- Electronic effects : Compare redox potentials (cyclic voltammetry) and ligand donor strengths (IR carbonyl stretching frequencies).
- Catalytic efficiency : Test Suzuki-Miyaura coupling yields using Pd complexes of the compound vs. 3-methylpyrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
